1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrazine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the condensation of a pyrazole derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.
Final coupling with piperazine: The final step involves the coupling of the intermediate with piperazine, typically under basic conditions using a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2
Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies investigating its effects on various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure and is known for its anticancer and enzymatic inhibitory activities.
Pyrazolo[3,4-d]pyrimidine:
Uniqueness
1-phenyl-4-(1-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carbonyl)piperazine is unique due to its specific substitution pattern and the presence of both piperidine and piperazine moieties. This unique structure may confer distinct biological activities and properties compared to other similar compounds .
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O/c35-28(33-19-17-31(18-20-33)24-9-5-2-6-10-24)23-11-14-32(15-12-23)27-26-21-25(22-7-3-1-4-8-22)30-34(26)16-13-29-27/h1-10,13,16,21,23H,11-12,14-15,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTBUHZVIHZHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=CN5C4=CC(=N5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.